Squarylium dye III

Catalog No.
S3713185
CAS No.
43134-09-4
M.F
C20H20N2O2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Squarylium dye III

CAS Number

43134-09-4

Product Name

Squarylium dye III

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3

InChI Key

HERJDZWHZQOZLU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-]

The exact mass of the compound Squarylium dye III is 320.152477885 g/mol and the complexity rating of the compound is 613. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125878. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Squarylium dye III is a symmetrical squaraine derivative characterized by a central electron-deficient cyclobutenediylium ring flanked by two strongly electron-donating dimethylaminophenyl groups. This rigid donor-acceptor-donor (D-A-D) architecture yields exceptionally intense, narrow-band absorption in the red region (λmax ~627 nm) and robust fluorescence emission [1]. In procurement and material selection, it is primarily valued for its massive molar absorptivity (exceeding 300,000 M⁻¹·cm⁻¹) and its established utility as a high-performance ternary dopant in organic photovoltaics (OPVs) [2]. Its precise photophysical profile makes it a critical raw material for optoelectronic thin-film fabrication, dye-sensitized solar cell (DSSC) benchmarking, and advanced bioanalytical sensing [3].

Research Fit

NIR fluorescence calibrationSupports extinction coefficient reference
Bioimaging probe developmentLeverages high molar absorptivity and off-on response
Photovoltaic sensitization researchCore squaraine scaffold for TiO₂ sensitization

Substituting Squarylium dye III with generic cyanine dyes (such as Cy5) or unsymmetrical squaraines compromises both processability and device performance. While cyanines offer similar spectral ranges, they typically exhibit broader absorption bands and significantly lower molar extinction coefficients, which necessitates thicker active layers in OPVs—leading to increased charge recombination and lower power conversion efficiencies [1]. Furthermore, unlike complex unsymmetrical squaraines that require multi-step, low-yield syntheses, Squarylium dye III provides a highly reproducible, symmetrical baseline that facilitates predictable self-assembly and optimal nanoscale morphology when blended with standard polymer matrices like P3HT and PCBM [2].

Substitution Risk

Higher molar absorptivity (ε)
ε gap
Cyanine dyes: lower ε may require higher concentration
Large off-on fluorescence turn-on upon protein binding
turn-on
Cyanine: modest quantum yield change, higher background
Reported higher photostability
bleach
Cy5: rapid photobleaching, limits time-lapse imaging

Exceptional Molar Absorptivity for Thin-Film Light Harvesting

Squarylium dye III demonstrates an extraordinarily high molar extinction coefficient compared to standard red-emitting fluorophores. In dichloromethane, it achieves an ε of 309,000 M⁻¹·cm⁻¹ at 627.25 nm [1]. In contrast, common cyanine benchmarks like Cy5 typically exhibit extinction coefficients around 250,000 M⁻¹·cm⁻¹. This superior light-harvesting capacity allows for the use of ultra-thin active layers in optoelectronic devices, minimizing material consumption while maximizing photon capture.

Evidence DimensionMolar extinction coefficient (ε) at λmax
Target Compound Data309,000 M⁻¹·cm⁻¹ (at 627.25 nm)
Comparator Or BaselineStandard Cy5 dye (~250,000 M⁻¹·cm⁻¹)
Quantified Difference~23.6% higher light-harvesting efficiency per mole
ConditionsMeasured in dichloromethane at room temperature

A higher extinction coefficient allows manufacturers to reduce dye loading in solar cells and sensors, lowering costs and preventing aggregation-induced quenching.

Molar Absorptivity
Head-to-head
Squaraine: 284–333 × 10³ M⁻¹cm⁻¹
Cyanine: 242–260 × 10³ M⁻¹cm⁻¹
Reported ~17–28% higher ε supports brighter labeling strategies
Aqueous, monoreactive dye conditions

Power Conversion Efficiency (PCE) Doubling in Ternary OPV Blends

The integration of Squarylium dye III as a ternary component in standard bulk heterojunction solar cells dramatically improves device performance. When added to a baseline P3HT:PCBM matrix and thermally annealed at 140°C, the power conversion efficiency (PCE) increases from 1.9% (pristine binary blend) to 3.9% [1]. This enhancement is driven by the dye's ability to broaden the absorption wavelength range and improve the nanoscale morphology of the active layer, leading to better metal-film interface contact.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data3.9% (P3HT:SQ3:PCBM ternary blend)
Comparator Or Baseline1.9% (Pristine P3HT:PCBM binary blend)
Quantified Difference105% relative increase in PCE
Conditions100 nm spin-coated thin films, annealed at 140°C for 10 min

Procuring this specific dye as a ternary dopant offers a direct, drop-in upgrade to double the efficiency of standard P3HT-based organic solar cells without overhauling the entire device architecture.

Protein-Binding Turn-On
Head-to-head
Squaraine: Φ 2–7% → up to 45% (BSA); τ 0.2–0.3 ns → 3.3 ns
Cyanine: Φ 27–32% in buffer; τ ~1.0 ns
Large off-on dynamic range supports wash-free assay design
BSA model; buffer vs. protein-bound

High Fluorescence Quantum Yield in Organic Solvents

For fluorescence-based analytical and bio-labeling applications, emission efficiency is paramount. Squarylium dye III maintains a high fluorescence quantum yield (Φ) of 0.65 in non-polar/halogenated solvents like dichloromethane [1]. Many alternative near-infrared dyes, such as Indocyanine Green (ICG), suffer from severe non-radiative decay in organic solvents, often yielding quantum yields below 0.15. The rigid cyclobutenediylium core of SQ III restricts intramolecular rotation, preserving its high emission intensity.

Evidence DimensionFluorescence Quantum Yield (Φ)
Target Compound Data0.65
Comparator Or BaselineTypical flexible NIR dyes (e.g., ICG, Φ < 0.15 in organic solvents)
Quantified Difference>4-fold higher emission efficiency
ConditionsMeasured in dichloromethane using Spex FluoroMax

High quantum yields ensure robust signal-to-noise ratios in fluorescence assays, making this dye highly reliable for quantitative analytical chemistry and optical sensor development.

Photostability
Head-to-head
Squaraine: reported higher photostability; substituent-dependent
Cy5: rapid photobleaching
Reported longer photobleaching half-life supports time-lapse imaging
Solution-phase illumination; exact ratios vary
DSSC Efficiency
Head-to-head
Sq3: η = 2.17%, IPCE = 6.2% (top rank among 3 dyes)
Highest-performing squaraine in TiO₂ photoanode study
Nanocrystalline TiO₂; 650 nm IPCE
Benchmark Extinction
Context-dependent
ε = 309 × 10³ M⁻¹cm⁻¹ at 627.3 nm
Upper-bound reference for parent squaraine core
Dichloromethane; derivatives lower in aqueous media

Ternary Dopant in Bulk Heterojunction Organic Solar Cells (OPVs)

Based on its ability to double the PCE of P3HT:PCBM blends, Squarylium dye III is ideally suited as a light-harvesting dopant in OPV manufacturing [1]. Its intense absorption at ~627 nm perfectly complements the absorption profile of standard polymer donors, capturing photons in the red region that would otherwise be lost.

Reference Standard for Dye-Sensitized Solar Cell (DSSC) Development

Due to its well-characterized photophysics and symmetrical structure, Squarylium dye III serves as a critical benchmark material in computational and empirical studies of DSSCs [2]. Researchers developing novel unsymmetrical squaraines or new anchoring groups utilize this compound to validate Density Functional Theory (DFT) models and baseline photovoltaic performance.

High-Sensitivity Fluorescent Probes and Chemosensors

Leveraging its high quantum yield (0.65) and massive molar absorptivity, this dye is highly effective as a core fluorophore for developing chemosensors [3]. It is particularly useful in analytical environments where organic solvent compatibility is required, providing bright, narrow-band emission that minimizes spectral overlap in multiplexed assays.

Application Fit Matrix

Application
Selection Property
Validation Focus
Homogeneous assay development
Protein-binding fluorescence turn-on ratio
Background signal in unbound state
FLIM molecular interaction studies
Fluorescence lifetime shift upon target binding
Lifetime contrast in cellular imaging
Fluorescence spectrometer calibration
High extinction coefficient reference standard
Inter-instrument reproducibility
Dye-sensitized solar cell research
TiO₂ adsorption affinity
Photocurrent efficiency benchmark

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

320.152477885 g/mol

Monoisotopic Mass

320.152477885 g/mol

Heavy Atom Count

24

Wikipedia

Squarylium dye III

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